molecular formula C6H10N4 B3307706 5-(Pyrrolidin-2-yl)-1H-1,2,4-triazole CAS No. 933725-02-1

5-(Pyrrolidin-2-yl)-1H-1,2,4-triazole

Cat. No. B3307706
CAS RN: 933725-02-1
M. Wt: 138.17 g/mol
InChI Key: IDGHNUZUCVZTLK-UHFFFAOYSA-N
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Description

“5-(Pyrrolidin-2-yl)-1H-1,2,4-triazole” is a chemical compound that contains a pyrrolidine ring, which is a five-membered ring with four carbon atoms and one nitrogen atom . The compound also contains a 1,2,4-triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms .


Synthesis Analysis

The synthesis of “this compound” involves the radical copolymerization of a styryl-functionalized pyrrolidinyl-tetrazole derivative, styrene, and divinylbenzene in the presence of porogens (dodecanol and toluene) . This process results in the formation of a monolithic column of the compound .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrrolidine ring and a 1,2,4-triazole ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization . The non-planarity of the ring also increases the three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .


Chemical Reactions Analysis

The “this compound” compound has been used as an organocatalyst in the asymmetric aldol reaction of cyclohexanone and p-nitrobenzaldehyde . The reaction was carried out in a water-ethanol solvent, demonstrating the high efficiency and recyclability of the catalyst .

Mechanism of Action

The mechanism of action of “5-(Pyrrolidin-2-yl)-1H-1,2,4-triazole” as an organocatalyst involves the interaction of the compound with the reactants in the asymmetric aldol reaction . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Future Directions

The use of “5-(Pyrrolidin-2-yl)-1H-1,2,4-triazole” and similar compounds in drug discovery is promising due to their versatility as scaffolds for novel biologically active compounds . The development of clinically active drugs increasingly relies on the use of heterocyclic scaffolds, many of which contain nitrogen . The introduction of heteroatomic fragments in these molecules is a strategic choice, considering that they are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .

properties

IUPAC Name

5-pyrrolidin-2-yl-1H-1,2,4-triazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4/c1-2-5(7-3-1)6-8-4-9-10-6/h4-5,7H,1-3H2,(H,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDGHNUZUCVZTLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=NC=NN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(Pyrrolidin-2-yl)-1H-1,2,4-triazole
Reactant of Route 2
5-(Pyrrolidin-2-yl)-1H-1,2,4-triazole
Reactant of Route 3
5-(Pyrrolidin-2-yl)-1H-1,2,4-triazole
Reactant of Route 4
5-(Pyrrolidin-2-yl)-1H-1,2,4-triazole
Reactant of Route 5
5-(Pyrrolidin-2-yl)-1H-1,2,4-triazole
Reactant of Route 6
5-(Pyrrolidin-2-yl)-1H-1,2,4-triazole

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